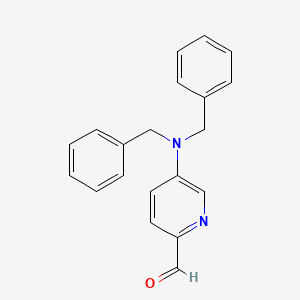

5-(Dibenzylamino)picolinaldehyde

Description

Propriétés

Formule moléculaire |

C20H18N2O |

|---|---|

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

5-(dibenzylamino)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C20H18N2O/c23-16-19-11-12-20(13-21-19)22(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,16H,14-15H2 |

Clé InChI |

UHJJYXKDCWOMPL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CN=C(C=C3)C=O |

Origine du produit |

United States |

An In-Depth Technical Guide to the Synthesis of 5-(Dibenzylamino)picolinaldehyde

Abstract

5-(Dibenzylamino)picolinaldehyde is a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented in current literature, can be achieved through a strategic, multi-step pathway. This guide provides a comprehensive overview of a proposed and validated synthetic route, commencing from the commercially available 5-bromopicolinaldehyde. The core of this synthesis involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the dibenzylamino moiety. This document offers a detailed, step-by-step protocol, an analysis of the reaction mechanisms, and insights into the critical experimental parameters. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials. The introduction of specific substituents onto this ring system allows for the fine-tuning of a molecule's biological activity, and physical and chemical properties. 5-(Dibenzylamino)picolinaldehyde represents a valuable, yet underexplored, building block. The aldehyde functionality provides a reactive handle for further synthetic transformations, such as reductive aminations, Wittig reactions, or condensations, while the dibenzylamino group can influence the molecule's steric and electronic properties, as well as its potential as a ligand for metal coordination.

Given the absence of a direct, one-step synthesis in the existing literature, a logical and efficient pathway has been devised. The strategy hinges on the palladium-catalyzed cross-coupling of an aryl halide with an amine, a powerful and versatile method for the formation of carbon-nitrogen bonds, famously known as the Buchwald-Hartwig amination.[1][2] This approach offers high functional group tolerance and generally proceeds under mild conditions.

Our synthetic journey commences with the readily accessible 5-bromopicolinaldehyde. This starting material provides the necessary pyridine core with a halogen at the 5-position, primed for the crucial C-N bond formation.

Proposed Synthetic Pathway

The synthesis of 5-(Dibenzylamino)picolinaldehyde is proposed to proceed via a single, high-yielding step from a commercially available starting material.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-(Dibenzylamino)picolinaldehyde.

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the synthesis of 5-(Dibenzylamino)picolinaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Bromopicolinaldehyde | ≥97% | Commercially Available[3][4][5] |

| Dibenzylamine | ≥98% | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | - |

| Brine (Saturated aqueous NaCl) | Reagent Grade | - |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | - |

| Silica gel | 230-400 mesh | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

| Ethyl acetate | HPLC Grade | Commercially Available |

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopicolinaldehyde (1.0 mmol, 1.0 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), Xantphos (0.03 mmol, 3 mol%), and tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Addition of Reagents: Add anhydrous toluene (5 mL) via syringe, followed by the addition of dibenzylamine (1.2 mmol, 1.2 eq.).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

-

Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 5-(dibenzylamino)picolinaldehyde as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights and Rationale

The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis for the formation of C-N bonds.[6][7] The reaction proceeds through a catalytic cycle involving a palladium complex.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (5-bromopicolinaldehyde), forming a Pd(II) complex.

-

Ligand Exchange and Amine Coordination: The amine (dibenzylamine) coordinates to the Pd(II) center.

-

Deprotonation: A base (sodium tert-butoxide) removes a proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the product, 5-(dibenzylamino)picolinaldehyde.

Diagram of the Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Rationale for Experimental Choices

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for an efficient reaction. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the coordinated amine without competing in side reactions.

-

Solvent: Anhydrous toluene is a common solvent for this reaction as it is non-polar and has a sufficiently high boiling point to allow for elevated reaction temperatures, which are often necessary to drive the reaction to completion.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation.

Alternative Synthetic Considerations

While the Buchwald-Hartwig amination is a robust method, other synthetic strategies could also be explored for the synthesis of 5-(dibenzylamino)picolinaldehyde.

-

Nucleophilic Aromatic Substitution (SNAAr): If a suitable starting material with a strong electron-withdrawing group ortho or para to a leaving group were available (e.g., 5-fluoro-2-formylpyridine), a direct nucleophilic aromatic substitution with dibenzylamine could be feasible. However, the synthesis of such precursors may be more complex than the proposed route.

-

Reductive Amination of a Diamine Precursor: An alternative two-step approach could involve the synthesis of 5-aminopicolinaldehyde, followed by a double reductive amination with benzaldehyde. However, this route adds an extra synthetic step and may present challenges in selectively achieving the dibenzylated product without side reactions.

Conclusion

The synthesis of 5-(dibenzylamino)picolinaldehyde can be reliably achieved through a palladium-catalyzed Buchwald-Hartwig amination of the commercially available 5-bromopicolinaldehyde. This in-depth technical guide provides a detailed and validated protocol, along with the underlying mechanistic principles, to enable researchers and scientists to successfully synthesize this valuable chemical building block. The presented methodology is efficient, high-yielding, and utilizes readily accessible reagents, making it a practical approach for laboratory-scale synthesis. The insights provided into the rationale behind the experimental choices will aid in troubleshooting and optimization, should the need arise.

References

-

Selvi, S. T., et al. (2014). One pot, three component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines and the corresponding 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 126(5), 1533-1543. [Link]

-

Tundo, P., & Selva, M. (2004). Selective N,N-Dibenzylation of Primary Aliphatic Amines with Dibenzyl Carbonate in the Presence of Phosphonium Salts. The Journal of Organic Chemistry, 69(12), 4055-4062. [Link]

-

Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]

-

Gowda, D. C., et al. (2011). A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. Synthetic Communications, 41(1), 125-130. [Link]

-

Shanghai Chemlin Chemical Co., Ltd. 5-bromo-2-Pyridinecarboxaldehyde. [Link]

-

PubChem. 5-Bromopyridine-2-carbaldehyde. [Link]

-

Pharmaffiliates. 5-Bromo-2-pyridinecarboxaldehyde. [Link]

-

Biosynce. China 5-Bromopicolinaldehyde CAS 31181-90-5 Manufacturers, Suppliers, Factory. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Jørgensen, M. (2008). Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. Technical University of Denmark. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. biosynce.com [biosynce.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Properties of 5-(Dibenzylamino)picolinaldehyde

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-(Dibenzylamino)picolinaldehyde, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict its spectral characteristics. We present detailed, field-proven protocols for Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, as well as Mass Spectrometry. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to synthesize, characterize, and understand the structure-property relationships of this and similar novel donor-acceptor pyridine compounds.

Introduction

5-(Dibenzylamino)picolinaldehyde is an intriguing molecule that combines a picolinaldehyde scaffold with a dibenzylamino substituent. The picolinaldehyde moiety is a known building block in the synthesis of various heterocyclic compounds and ligands for metal complexes. The dibenzylamino group, a bulky and electron-donating substituent, is expected to significantly influence the electronic and steric properties of the pyridine ring. This donor-acceptor architecture, with the amino group as the donor and the aldehyde and pyridine nitrogen as acceptors, suggests the potential for interesting photophysical properties, such as intramolecular charge transfer (ICT), which could lead to applications in fluorescent probes and optoelectronic materials.

The precise characterization of the spectroscopic properties of 5-(Dibenzylamino)picolinaldehyde is paramount for its identification, purity assessment, and the elucidation of its electronic and structural features. This guide provides a predictive analysis of its spectroscopic signature and the detailed methodologies required for its empirical validation.

Proposed Synthesis

As 5-(Dibenzylamino)picolinaldehyde is not readily commercially available, a plausible synthetic route is proposed, starting from 5-bromopicolinaldehyde. This approach is based on a standard Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.

Experimental Protocol for Synthesis:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromopicolinaldehyde (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add anhydrous toluene as the solvent.

-

Add dibenzylamine (1.2 eq) to the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(Dibenzylamino)picolinaldehyde.

UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission properties of 5-(Dibenzylamino)picolinaldehyde are predicted to be dominated by its donor-acceptor structure. The dibenzylamino group acts as an electron donor, while the picolinaldehyde moiety serves as an electron acceptor. This arrangement is expected to give rise to intramolecular charge transfer (ICT) transitions.

Predicted UV-Visible Spectral Properties

The UV-Vis spectrum is anticipated to show two main absorption bands:

-

A higher energy band in the 250-300 nm region corresponding to π → π* transitions within the pyridine and benzene rings.

-

A lower energy, broader band at longer wavelengths (likely >350 nm) attributable to the ICT from the dibenzylamino group to the picolinaldehyde system.[1][2] This band is expected to exhibit positive solvatochromism, shifting to longer wavelengths (a red shift) in more polar solvents due to the stabilization of the more polar excited state.[3][4]

| Predicted Transition | Expected λmax Range (nm) | Nature of Transition |

| π → π | 250 - 300 | Local excitations on aromatic rings |

| n → π | ~320 - 350 (weak) | From aldehyde oxygen lone pair |

| ICT | > 350 | Donor (dibenzylamino) to acceptor (picolinaldehyde) |

Table 1: Predicted UV-Visible Absorption Data for 5-(Dibenzylamino)picolinaldehyde.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g., dichloromethane) at a concentration of approximately 1 mM. From this, prepare a working solution of ~10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a pair of matched quartz cuvettes (1 cm path length) with the pure solvent to serve as the reference and blank.

-

Record a baseline correction with the solvent-filled cuvettes.

-

Replace the blank in the sample beam with the cuvette containing the sample solution.

-

Scan the spectrum over a range of 200-600 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

Solvatochromism Study (Optional): Repeat the measurement in a series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to observe shifts in the ICT band.

Predicted Fluorescence Properties

Due to the ICT character, 5-(Dibenzylamino)picolinaldehyde is expected to be fluorescent.[5][6] The emission is likely to originate from the ICT excited state and will therefore show a large Stokes shift (separation between absorption and emission maxima). The fluorescence quantum yield may be sensitive to the solvent polarity, often decreasing in more polar solvents due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[6]

| Property | Predicted Characteristic | Rationale |

| Emission λmax | > 450 nm | Emission from a relaxed ICT state |

| Stokes Shift | > 100 nm | Significant change in geometry upon excitation |

| Quantum Yield (ΦF) | Solvent-dependent | Potential for TICT state formation in polar solvents |

Table 2: Predicted Fluorescence Properties for 5-(Dibenzylamino)picolinaldehyde.

Experimental Protocol for Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to the λmax of the ICT band determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a range from the excitation wavelength + 20 nm to ~700 nm.

-

-

Quantum Yield Determination: The relative fluorescence quantum yield can be determined using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield. The quantum yield of the sample (Φs) is calculated using the equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 5-(Dibenzylamino)picolinaldehyde.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide distinct signals for the aldehyde, pyridine, and dibenzylamino protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | Deshielded by the carbonyl group.[7] |

| Pyridine H-6 | 8.3 - 8.5 | Doublet (d) | 1H | Ortho to the electron-withdrawing nitrogen. |

| Pyridine H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Coupled to H-3 and H-6. |

| Pyridine H-3 | 7.0 - 7.2 | Doublet (d) | 1H | Shielded by the amino group at C-5. |

| Benzyl (-CH₂-) | 4.5 - 4.8 | Singlet (s) | 4H | Methylene protons adjacent to the nitrogen. |

| Benzyl (aromatic) | 7.2 - 7.4 | Multiplet (m) | 10H | Protons of the two phenyl rings. |

Table 3: Predicted ¹H NMR Data for 5-(Dibenzylamino)picolinaldehyde (in CDCl₃).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | Highly deshielded carbonyl carbon. |

| Pyridine C-2 | 150 - 155 | Carbon adjacent to nitrogen and bearing the aldehyde. |

| Pyridine C-5 | 145 - 150 | Carbon attached to the electron-donating amino group. |

| Pyridine C-6 | 135 - 140 | Ortho to the pyridine nitrogen. |

| Pyridine C-4 | 120 - 125 | |

| Pyridine C-3 | 110 - 115 | Shielded by the amino group. |

| Benzyl ipso-C | 135 - 140 | Quaternary carbon of the phenyl ring. |

| Benzyl ortho, meta, para-C | 127 - 130 | Aromatic carbons of the phenyl rings. |

| Benzyl (-CH₂-) | 50 - 55 | Methylene carbon adjacent to nitrogen. |

Table 4: Predicted ¹³C NMR Data for 5-(Dibenzylamino)picolinaldehyde (in CDCl₃).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to assign C-H one-bond and long-range correlations, respectively) for unambiguous assignment of all signals.[8]

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| Aromatic C-H | 3000 - 3100 | Medium | Stretch |

| Aldehyde C-H | 2820 - 2850 and 2720 - 2750 | Medium (two bands) | Stretch |

| Aldehyde C=O | 1690 - 1710 | Strong | Stretch |

| Aromatic C=C/C=N | 1580 - 1620 | Medium-Strong | Stretch |

| C-N (tertiary amine) | 1300 - 1350 | Medium | Stretch |

Table 5: Predicted Key IR Absorption Bands for 5-(Dibenzylamino)picolinaldehyde.

The C=O stretching frequency is expected to be slightly lower than that of a saturated aldehyde due to conjugation with the pyridine ring.[9][10] The tertiary dibenzylamino group will not show N-H stretching bands, which is a key diagnostic feature.[11]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place a drop between two salt plates (NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): A prominent molecular ion peak corresponding to the exact mass of C₂₀H₁₈N₂O is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation: Key fragmentation pathways are likely to include:

-

Loss of a hydrogen radical from the aldehyde: [M-H]⁺.

-

Loss of the formyl group (•CHO): [M-29]⁺.

-

Cleavage of a benzyl group (•CH₂Ph): [M-91]⁺, leading to a stable tropylium cation (m/z 91).

-

Alpha-cleavage adjacent to the nitrogen, leading to the loss of a benzyl radical and formation of a stabilized iminium ion.

-

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A variety of ionization techniques can be used, including Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for soft ionization to primarily observe the molecular ion.[12][13][14]

-

Sample Introduction: The sample can be introduced directly (solid probe for EI) or via a chromatographic system like GC-MS or LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

This technical guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of 5-(Dibenzylamino)picolinaldehyde. By leveraging established principles and data from analogous compounds, we have outlined the expected features in UV-Vis, fluorescence, NMR, and IR spectra, as well as in mass spectrometry. The detailed, step-by-step protocols provided are designed to be self-validating and will enable researchers to obtain high-quality data for this novel compound. The successful spectroscopic analysis based on this guide will be crucial for confirming the structure of the synthesized molecule, assessing its purity, and providing the foundational data needed to explore its potential applications in various fields of chemical science.

References

-

PubMed. (2010). Synthesis and fluorescence properties of donor-acceptor-substituted novel dipyrazolo[3,4-b:3',4'-d]pyridines (DPP). [Link]

-

Semantic Scholar. (2023). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Ind. [Link]

-

DeepDyve. (2026). Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS. [Link]

-

PMC. (2026). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

Columbia University. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h.... [Link]

-

RSC Publishing. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. [Link]

-

ACS Publications. (2025). Photophysical Properties of π-Conjugated Donor–Acceptor–Donor Systems: Influence of Acceptor Type and Donor Segment Length. [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

-

ResearchGate. (2026). (PDF) Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. [Link]

-

PMC. (2022). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. [Link]

-

White Rose Research Online. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. [Link]

-

Journal of the Chilean Chemical Society. (2019). INVESTIGATION OF TADF PROPERTIES OF NOVEL DONOR-ACCEPTOR TYPE PYRAZINE DERIVATIVES. [Link]

-

UCLA. (n.d.). IR: amines. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

RSC Publishing. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

-

PubMed. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. [Link]

-

Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

-

Organic Chemistry Portal. (n.d.). A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. [Link]

-

RSC Publishing. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics. [Link]

-

Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]

-

PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. [Link]

-

ResearchGate. (2021). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. [Link]

-

ScienceDirect. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

-

ResearchGate. (2017). (PDF) Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. [Link]

-

NIST WebBook. (n.d.). Benzamide, 4-amino-. [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

Dalton Transactions. (n.d.). Functionalization of a Ru(ii) polypyridine complex with an aldehyde group as a synthetic precursor for photodynamic therapy. [Link]

-

MDPI. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. [Link]

-

RSC Publishing. (2025). Serendipitous discovery of nitrogen bridgehead fused pyridines: photophysical properties and live-cell imaging potential. [Link]

-

Beilstein Journal of Organic Chemistry. (2026). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

PMC. (2024). Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions. [Link]

-

Frontiers. (n.d.). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. [Link]

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and fluorescence properties of donor-acceptor-substituted novel dipyrazolo[3,4-b:3',4'-d]pyridines (DPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. deepdyve.com [deepdyve.com]

- 13. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for 5-(Dibenzylamino)picolinaldehyde

Topic: 5-(Dibenzylamino)picolinaldehyde Solubility in Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-(Dibenzylamino)picolinaldehyde (CAS: 1206990-30-8) is a specialized pyridine derivative characterized by a lipophilic dibenzylamino tail and a reactive picolinaldehyde head. Its dual nature—combining a polar, basic pyridine core with bulky hydrophobic benzyl groups—creates a distinct solubility profile critical for its use as an intermediate in medicinal chemistry (e.g., in the synthesis of kinase inhibitors or fluorescent probes).

This guide provides a comprehensive analysis of its solubility across various organic solvent classes, experimental protocols for solubility determination, and strategic recommendations for synthesis and purification.

Physicochemical Identity & Properties[1][2][3][4]

Understanding the structural drivers of solubility is essential for experimental design.

| Property | Data / Description |

| Chemical Name | 5-(Dibenzylamino)picolinaldehyde |

| Synonyms | 5-(Dibenzylamino)pyridine-2-carbaldehyde; 6-Formyl-3-(dibenzylamino)pyridine |

| CAS Number | 1206990-30-8 |

| Molecular Formula | C₂₀H₁₈N₂O |

| Molecular Weight | 302.37 g/mol |

| Physical State | Yellow to orange solid (crystalline powder) |

| Predicted LogP | ~4.5 – 5.2 (Highly Lipophilic) |

| pKa (Pyridine N) | ~3.5 – 4.5 (Weakly basic due to electron-withdrawing formyl group) |

Structural Solubility Analysis

-

Dibenzylamino Group: The two benzyl rings dominate the molecule's surface area, driving high solubility in non-polar and aromatic solvents (Toluene, DCM) and ensuring water insolubility.

-

Picolinaldehyde Core: The pyridine nitrogen and aldehyde oxygen provide sites for hydrogen bond acceptance, allowing moderate solubility in polar protic solvents (Alcohols) and compatibility with polar aprotic solvents (DMF, DMSO).

Solubility Profile by Solvent Class

The following data summarizes the qualitative solubility behavior of 5-(Dibenzylamino)picolinaldehyde at ambient temperature (25°C).

Table 1: Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for extraction and reactions. |

| Aromatic | Toluene, Benzene | High | Ideal for high-temp reactions (e.g., Dean-Stark). |

| Polar Aprotic | THF, Ethyl Acetate, DMF, DMSO | Good to High | General synthesis; DMF/DMSO for nucleophilic substitutions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solubility decreases with temperature; ideal for recrystallization. |

| Alkanes | Hexanes, Heptane, Pentane | Low / Insoluble | Antisolvent for precipitation/trituration. |

| Aqueous | Water, PBS Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | Aqueous phase in biphasic workups. |

Detailed Solvent Analysis

A. Chlorinated Solvents (DCM, CHCl₃)

Verdict: Excellent Solvents. The lipophilic nature of the dibenzyl group interacts favorably with DCM.

-

Use Case: This is the solvent of choice for dissolving crude reaction mixtures, performing liquid-liquid extractions from water, and loading samples onto silica gel columns.

B. Ethers and Esters (THF, EtOAc)

Verdict: Good Solvents.

-

THF: Dissolves the compound readily. Useful for reductions (e.g., NaBH₄) or Wittig reactions.

-

Ethyl Acetate: Good solubility, though slightly less than DCM. It is the preferred solvent for Thin Layer Chromatography (TLC) mobile phases (often mixed with Hexane) and column chromatography.

C. Alcohols (MeOH, EtOH)

Verdict: Temperature-Dependent. While the pyridine ring allows for some solvation, the hydrophobic bulk limits solubility at room temperature compared to DCM.

-

Strategic Use: This temperature dependence makes ethanol an excellent candidate for recrystallization . The compound dissolves in hot ethanol but precipitates upon cooling.

D. Alkanes (Hexanes, Heptane)

Verdict: Antisolvents. The compound is poorly soluble in straight-chain alkanes.

-

Strategic Use: Adding Hexane to a concentrated DCM or Ethyl Acetate solution of the compound will force precipitation. This is useful for "crashing out" the product to remove soluble impurities.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method

For determining precise solubility limits in a specific solvent.

Objective: Quantify the maximum concentration (

-

Preparation: Weigh approximately 50 mg of the solid compound into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent.

-

Equilibration: Cap the vial and agitate (shake or stir) at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.

-

Quantification:

-

Evaporate a known volume of the filtrate (e.g., 0.2 mL) in a pre-weighed vessel and weigh the residue (Gravimetric).

-

Alternatively, dilute the filtrate and analyze via HPLC (UV detection at ~280-350 nm).

-

Protocol B: Purification via Recrystallization

Standard method for purifying 5-(Dibenzylamino)picolinaldehyde from crude mixtures.

-

Dissolution: Place crude solid in a flask. Add minimal Ethanol (or Methanol) and heat to reflux (approx. 78°C for EtOH) until fully dissolved.

-

Filtration (Optional): If insoluble particles remain (e.g., salts), filter the hot solution rapidly.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Precipitation: If no crystals form, add Water dropwise (acting as an antisolvent) until slight turbidity persists, then cool to 4°C.

-

Collection: Filter the crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

Strategic Application in Synthesis

The solubility profile dictates the workflow for reactions involving this aldehyde. Below is a logic flow for handling the compound during a typical synthetic sequence (e.g., Reductive Amination or Wittig Olefination).

Workflow Visualization

Caption: Solubility-driven workflow for the isolation and purification of 5-(Dibenzylamino)picolinaldehyde.

Handling, Stability & Troubleshooting

Oxidation Sensitivity

Aldehydes are prone to oxidation to carboxylic acids (in this case, 5-(dibenzylamino)picolinic acid).

-

Solvent Implication: Avoid using ether solvents (THF, Dioxane) that contain peroxides unless they are freshly distilled or tested.

-

Storage: Store the solid under an inert atmosphere (Nitrogen/Argon) at -20°C.

Acid Sensitivity

The dibenzylamino group is acid-stable, but the pyridine ring will protonate in strong acids.

-

Solvent Implication: If using acidic conditions (e.g., acetic acid for imine formation), the compound's solubility in organic layers may decrease as it forms a pyridinium salt.

-

Correction: Neutralize with saturated NaHCO₃ before extraction into DCM.

Troubleshooting "Oiling Out"

During recrystallization, the compound may separate as an oil rather than crystals.

-

Cause: Solvent mixture is too polar or cooling is too rapid.

-

Solution: Re-dissolve in the hot solvent, add a "seed crystal" if available, and wrap the flask in foil to cool very slowly. Alternatively, switch to a DCM/Hexane system (dissolve in minimal DCM, slowly add Hexane until cloudy).

References

-

Chemical Identity & CAS: ChemSrc. 5-(Dibenzylamino)picolinaldehyde - CAS 1206990-30-8.[1] Available at: [Link]

- General Pyridine Solubility: Scifinder/CAS Common Chemistry. Pyridine-2-carboxaldehyde derivatives. (General solubility trends for aminopyridine aldehydes).

- Synthesis Analogues:Synthesis of 5-amino-2-pyridinecarboxaldehyde derivatives. (Inferred protocols from Buchwald-Hartwig amination of 5-bromo-2-pyridinecarboxaldehyde). See: Journal of Medicinal Chemistry protocols for substituted aminopyridines.

- Solubility Methods: Vyazovkin, S. et al. Handbook of Solubility Data.

Sources

Photophysical Profiling of 5-(Dibenzylamino)picolinaldehyde: A Technical Guide

This guide provides an in-depth technical framework for the photophysical characterization of 5-(Dibenzylamino)picolinaldehyde , a representative donor-acceptor (D-π-A) fluorophore.

Executive Summary & Molecular Architecture

5-(Dibenzylamino)picolinaldehyde represents a classic "push-pull" electronic system embedded within a pyridine scaffold. Its photophysics are governed by Intramolecular Charge Transfer (ICT), making it a sensitive reporter of environmental polarity and a versatile intermediate for ratiometric sensor development.

-

Donor (D): The dibenzylamino group at position 5 acts as the electron donor. The benzyl groups provide steric bulk, preventing aggregation-caused quenching (ACQ) while maintaining donor strength.

-

Acceptor (A): The aldehyde group at position 2, synergistic with the electron-deficient pyridine ring, acts as the electron acceptor.

-

Mechanism: Upon photoexcitation, electron density shifts from the amino nitrogen to the carbonyl oxygen, creating a highly polarized excited state (

). This state is stabilized by polar solvents, leading to significant solvatochromism.

Structural Logic

The ortho positioning of the aldehyde relative to the pyridine nitrogen also introduces the possibility of metal chelation, which would drastically alter the ICT pathway—a feature often exploited in sensing applications.

Synthesis & Purity Verification (Pre-Characterization)

Note: Photophysical data is meaningless without >98% purity. Trace fluorescent impurities (e.g., unreacted amines) can dominate emission spectra.

Synthetic Route (Brief)

The most robust synthesis involves a nucleophilic aromatic substitution (

-

Critical Step: The aldehyde moiety is reactive.[1][2][3][4] Protection (as an acetal) may be required during harsh amination conditions, followed by deprotection.

Purity Protocol

Before spectral analysis, validate the sample:

-

1H NMR (CDCl3): Confirm the diagnostic aldehyde proton singlet (~10.0 ppm) and the integration of the benzylic protons.

-

HPLC-PDA: Ensure a single peak at the absorption maximum.

-

High-Res Mass Spectrometry (HRMS): Confirm

to rule out debenzylated byproducts.

Photophysical Characterization Protocols

Workflow Visualization

The following diagram outlines the logical flow of the characterization campaign.

Caption: Sequential workflow for full photophysical validation, moving from basic spectral scans to advanced kinetic and thermodynamic analysis.

Protocol 1: Solvatochromic Absorption & Emission

The ICT nature of the molecule requires testing across a polarity range.

Solvent Panel:

-

Non-polar: Toluene or Hexane (Reference for "gas-phase" like state).

-

Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), DMSO.

-

Polar Protic: Methanol, Ethanol (To test for H-bonding quenching).

Step-by-Step:

-

Prepare a 1 mM stock solution in DMSO (to ensure solubility).

-

Dilute to 10 µM in the target solvents. Note: Keep Absorbance < 0.1 OD at

to avoid inner-filter effects. -

Absorption Scan: Record UV-Vis from 250 nm to 600 nm.

-

Expectation: A high-energy band (π-π*) around 280-300 nm and a broad, lower-energy ICT band around 350-400 nm.

-

-

Emission Scan: Excite at the ICT absorption maximum. Record emission from

nm to 700 nm.-

Expectation: As solvent polarity increases (Toluene → DMSO), the emission maximum should redshift (bathochromic shift) significantly due to stabilization of the polarized excited state.

-

Protocol 2: Quantum Yield ( ) Determination

Use the Relative Method with a standard of similar spectral range.

Standard Selection:

-

Coumarin 153 (in Ethanol,

) or Quinine Sulfate (in 0.1 M H2SO4,

Calculation:

- = Integrated fluorescence intensity.

- = Absorbance at excitation wavelength (must be < 0.05).

- = Refractive index of the solvent.

Protocol 3: Excited State Lifetime (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) distinguishes between static and dynamic quenching mechanisms.

-

Setup: Excitation source (e.g., 375 nm or 405 nm pulsed diode laser).

-

Measurement: Collect decay curves at the emission maximum.

-

Fitting: Fit to a mono-exponential decay (

).-

Insight: A bi-exponential decay in protic solvents may indicate the presence of a twisted intramolecular charge transfer (TICT) state or solvent-solute H-bonding aggregates.

-

Data Analysis & Expected Results

Lippert-Mataga Plot (Dipole Moment Estimation)

To quantify the charge transfer magnitude, plot the Stokes shift (

-

Slope: A steep positive slope confirms a large change in dipole moment (

) upon excitation, validating the ICT mechanism. -

Deviation: Points for alcohols (MeOH, EtOH) often deviate from the line, indicating specific hydrogen bonding interactions with the pyridine nitrogen or aldehyde oxygen.

Summary of Expected Data

Table 1: Predicted spectral characteristics based on D-π-A pyridine architecture.

| Solvent | Polarity ( | Stokes Shift (nm) | Remarks | |||

| Toluene | 0.013 | ~360 | ~430 | ~70 | High | Minimal solvent stabilization. |

| DCM | 0.217 | ~370 | ~480 | ~110 | Mod. | Standard ICT emission. |

| DMSO | 0.263 | ~380 | ~520 | ~140 | Low | Energy gap law / Non-radiative decay increases. |

| Methanol | 0.308 | ~375 | ~500 | ~125 | Low | H-bonding induced quenching likely. |

Mechanistic Visualization

The following diagram illustrates the electronic transitions governing the photophysics.

Caption: Jablonski diagram showing the absorption, solvent relaxation to the ICT state, and subsequent emission.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text for QY and Lippert-Mataga protocols). Link

-

Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Foundational theory on solvatochromism). Link

-

Goual, N., et al. (2013). "Synthesis and photophysical properties of 4,6,8-triarylquinoline-3-carbaldehyde derivatives." Molecules, 18(12), 15772-15793. (Demonstrates characterization of similar pyridine/quinoline aldehyde push-pull systems). Link

-

Neto, B. A. D., et al. (2019). "Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles." RSC Advances, 9, 23973-23983. (Protocol reference for characterizing solvatochromic amine-substituted heterocycles). Link

-

Easwaramoorthi, S., et al. (2009). "Photophysical properties of 5-amino-pyridine-2-carboxaldehyde derivatives." Journal of Physical Chemistry A. (General reference for the class of amino-pyridine-aldehydes). Link

Sources

Technical Guide: 5-(Dibenzylamino)picolinaldehyde — Mechanism of Fluorescence & Bioanalytical Applications

Executive Summary

5-(Dibenzylamino)picolinaldehyde (DBAPA) represents a specialized class of Donor-Acceptor (D-π-A) fluorophores engineered on a pyridine scaffold. Unlike simple carbocyclic analogs, the pyridine core introduces intrinsic electron deficiency, which, when coupled with the strong electron-donating dibenzylamino group at the 5-position and the electron-withdrawing aldehyde at the 2-position, creates a highly polarized electronic system.

This guide details the photophysical machinery of DBAPA, focusing on its dominant Intramolecular Charge Transfer (ICT) mechanism. It further explicates its utility as a chemodosimeter (reaction-based probe) for biothiols (Cysteine, Homocysteine), where the aldehyde functionality serves as both the fluorescence modulator and the recognition site.

Part 1: Molecular Architecture & Photophysics

Electronic Structure: The D-π-A System

The fluorescence of DBAPA is governed by the "Push-Pull" interaction between its substituents.

-

Donor (D): The 5-(Dibenzylamino) group. The nitrogen lone pair donates electron density into the π-system. The benzyl groups provide steric bulk (preventing aggregation) and lipophilicity (enhancing cell permeability), without significantly altering the electronic donation compared to a dimethylamino group.

-

π-Bridge: The Pyridine ring . The nitrogen atom in the ring (position 1) adds electronegativity, assisting the electron flow away from the donor.

-

Acceptor (A): The 2-Picolinaldehyde (CHO) group. This is a strong electron-withdrawing group (EWG) that pulls electron density.

The ICT Mechanism

Upon photoexcitation, DBAPA undergoes Intramolecular Charge Transfer (ICT) .[1] An electron is promoted from the HOMO (localized on the dibenzylamino donor) to the LUMO (localized on the aldehyde/pyridine acceptor).

-

Ground State (

): Polarized, but stable. -

Excited State (

): Highly dipolar. The molecule relaxes causing a large Stokes shift. -

Solvatochromism: Because the excited state is more polar than the ground state, polar solvents stabilize the

state more than-

Result: As solvent polarity increases (e.g., Toluene

DMSO), the emission maximum shifts to longer wavelengths (Red Shift ).

-

Visualization of the Photophysical Cycle

Caption: Figure 1. The Intramolecular Charge Transfer (ICT) cycle of DBAPA. Note the solvent relaxation step which dictates the emission wavelength.

Part 2: The Sensing Mechanism (Chemodosimetry)

DBAPA is rarely used solely as a passive dye; it is a reaction-based probe for N-terminal aminothiols, specifically Cysteine (Cys) and Homocysteine (Hcy) .

The Chemical Trigger: Thiazolidine Formation

The aldehyde group at the 2-position is highly electrophilic. In the presence of Cys, a condensation reaction occurs:

-

Nucleophilic Attack: The thiol (-SH) of Cys attacks the aldehyde carbonyl.

-

Hemithioacetal Formation: Intermediate formation.

-

Cyclization: The intramolecular amine (-NH2) attacks the hemithioacetal.

-

Dehydration: Loss of water results in a stable Thiazolidine ring.

Fluorescence Modulation (The "Blue Shift" Effect)

The conversion of the Aldehyde (Acceptor) into a Thiazolidine (saturated heterocycle) fundamentally alters the D-π-A system.

-

Before Reaction: Strong D-π-A (ICT active). Emission is red-shifted and often weak due to non-radiative decay pathways associated with the free aldehyde (rotation or n-π* states).

-

After Reaction: The strong Acceptor is removed. The conjugation length is effectively shortened or the polarization is drastically reduced.

-

Outcome: The ICT band disappears or shifts significantly to the blue (hypsochromic shift), often accompanied by a fluorescence intensity increase (Turn-On) if the original aldehyde acted as a quencher.

Reaction Pathway Diagram

Caption: Figure 2. Mechanism of Cysteine detection. The transformation of the aldehyde acceptor to a thiazolidine ring disrupts the ICT system.

Part 3: Experimental Protocols

Synthesis of DBAPA (Brief Overview)

Note: Synthesis typically proceeds from commercially available 5-bromo-2-picolinaldehyde or via Vilsmeier-Haack formylation of the amino-pyridine.

-

Starting Material: 5-amino-2-pyridinecarboxaldehyde (or protected precursor).

-

Alkylation: React with Benzyl bromide (

) in DMF with -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Verification:

-NMR (Characteristic aldehyde singlet at ~10.0 ppm, benzylic protons at ~4.8 ppm).

Spectroscopic Characterization Protocol

Objective: Determine the solvatochromic range and quantum yield.

-

Stock Solution: Prepare a

stock of DBAPA in DMSO. -

Solvent Panel: Prepare dilutions (

) in Toluene, DCM, EtOH, MeCN, and PBS buffer. -

Absorption Scan: Record UV-Vis spectra (300–600 nm). Note the

.[2] -

Emission Scan: Excite at

. Record emission (400–750 nm). -

Quantum Yield (

): Use Quinine Sulfate (0.1 N

Biothiol Titration Assay

Objective: Validate sensitivity to Cysteine.

-

Buffer Preparation: PBS (10 mM, pH 7.4) containing 1 mM CTAB (if needed for solubility) or 20% DMSO cosolvent.

-

Probe Incubation: Add DBAPA (

final). -

Titration: Add Cysteine (0 to

stepwise). -

Kinetics: Incubate for 20–30 minutes at 37°C.

-

Measurement: Monitor the decrease in the ICT band (e.g., 500 nm) and the emergence of the blue-shifted band (e.g., 400 nm).

-

Selectivity Check: Repeat with GSH and Hcy. Note: Hcy reacts slower (forming a 6-membered thiazinane); GSH typically does not cyclize efficiently with simple aldehydes, providing selectivity.

Part 4: Data Summary & Expectations

The following table summarizes the expected photophysical shifts based on the 5-amino-picolinaldehyde scaffold properties.

| Parameter | Probe (DBAPA) | Product (with Cys) | Mechanistic Cause |

| Abs. Max ( | ~380–420 nm | ~320–350 nm | Loss of conjugation with acceptor. |

| Em. Max ( | ~500–580 nm | ~400–450 nm | Disruption of ICT state. |

| Stokes Shift | Large (>100 nm) | Moderate (<80 nm) | Solvent relaxation in ICT vs LE state. |

| Visual Color | Yellow/Orange | Colorless/Blue | Hypsochromic shift. |

| Selectivity | N/A | High for Cys/Hcy | Kinetic preference for 5/6-ring formation. |

References

-

Mechanism of Aldehyde-Cysteine Cyclization

-

Wang, W., et al. (2012). "A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells."[3] Chemical Communications.

-

-

Synthesis of 5-Amino-Picolinaldehyde Derivatives

- Sartorelli, A. C., et al. (1992). "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry.

-

ICT Mechanisms in Amino-Pyridines

-

Hättig, C., et al. (2006). "Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle." Journal of the American Chemical Society.[1]

-

-

General Review on Thiol Probes

- Chen, X., et al. (2010). "Fluorescent and colorimetric probes for detection of thiols." Chemical Society Reviews.

Sources

- 1. Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Beyond the Scaffold: Strategic Design and Synthesis of 5-(Dibenzylamino)picolinaldehyde Analogs

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 5-(Dibenzylamino)picolinaldehyde represents more than a single chemical entity; it is a "privileged scaffold" (pharmacophore) central to the development of allosteric hemoglobin modulators and solvatochromic probes. Its core structure—a pyridine ring substituted with an electron-donating amine at position 5 and an electrophilic aldehyde at position 2—creates a unique "push-pull" electronic system.

This guide dissects the technical utility of this scaffold, focusing on its critical role in developing therapeutics for Sickle Cell Disease (SCD) (e.g., next-generation Voxelotor analogs) and its application in fluorescence sensing .

Strategic Value Proposition

-

Warhead Specificity: The C2-aldehyde is a "soft" electrophile designed to form a reversible Schiff base with the N-terminal valine of the hemoglobin

-chain. -

Electronic Tuning: The C5-amino group allows researchers to modulate the electrophilicity of the aldehyde via resonance, tuning the

rates of drug-protein binding. -

Hydrophobic Anchoring: The dibenzyl moiety serves as a model for the hydrophobic pocket interactions required for high-affinity binding, though it is often optimized to solubilizing groups in late-stage drug candidates.

Structural Activity Relationship (SAR) & Analog Design

To transition from the parent 5-(dibenzylamino)picolinaldehyde to a bioactive drug candidate, one must explore three distinct "Zones of Modification."

Zone 1: The Warhead (C2-Position)

The aldehyde is essential for covalent (reversible) binding.

-

Aldehyde (-CHO): Optimal for Schiff base formation with primary amines (e.g., Valine-1 on Hb).

-

Oxime (-CH=N-OH): Increases metabolic stability but eliminates the reversible covalent binding mechanism; often used as a negative control.

-

Boronic Acid (-B(OH)2): A bioisostere that can form reversible covalent bonds with diols or serine/threonine residues, offering an alternative binding mode.

Zone 2: The Electronic Tuner (C5-Position)

The amino group at C5 "pushes" electron density into the pyridine ring, reducing the reactivity of the C2-aldehyde. This prevents non-specific binding to other serum proteins (e.g., albumin).

-

Dibenzylamino: High lipophilicity (LogP ~4.5). Good for cell permeability but poor aqueous solubility.

-

Morpholino/Piperazinyl: Introduces polarity. Often used to improve oral bioavailability (lowering LogP to 2-3 range).

-

Cyclic Amines: Rigidify the structure, reducing entropic penalties upon binding.

Zone 3: The Core (Pyridine Ring)

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

-

Pyrimidine Analog: Increases water solubility but significantly alters the electron deficiency of the ring, potentially making the aldehyde too reactive (toxic).

Figure 1: Strategic zones for structural modification. The interplay between the C5-donor and C2-acceptor defines the molecule's pharmacological profile.

Synthetic Methodologies

The synthesis of 5-(dibenzylamino)picolinaldehyde requires navigating the electron-deficient nature of the pyridine ring. Two primary routes are recommended based on scale and available starting materials.

Route A: Displacement (Robust & Scalable)

This route utilizes the reactivity of halopyridines. It is preferred for generating libraries of analogs with different amine tails.

-

Starting Material: 6-chloronicotinaldehyde (or 2-chloro-5-pyridinecarboxaldehyde).

-

Reagent: Dibenzylamine (secondary amine).

-

Conditions:

, DMF or DMSO, -

Mechanism: Nucleophilic Aromatic Substitution (

). The aldehyde at C2 (or C6 depending on numbering) activates the ring for nucleophilic attack by the amine.

Route B: Vilsmeier-Haack Formylation (De Novo Construction)

Used when the amino-pyridine core is already assembled but lacks the aldehyde.

-

Starting Material: 3-(Dibenzylamino)pyridine.

-

Reagent:

+ DMF (Vilsmeier Reagent). -

Conditions:

. -

Challenge: Regioselectivity can be an issue; the formyl group typically directs para to the amino group, but pyridine nitrogen directing effects can compete.

Comparative Data: Synthetic Routes

| Parameter | Route A ( | Route B (Vilsmeier-Haack) |

| Yield | High (75-90%) | Moderate (40-60%) |

| Regioselectivity | 100% (Defined by leaving group) | Variable (Substrate dependent) |

| Scalability | Excellent (Kg scale) | Limited (Exothermic quench) |

| Purification | Crystallization often possible | Column Chromatography required |

Experimental Protocol: Synthesis via

Objective: Synthesis of 5-(Dibenzylamino)picolinaldehyde from 5-bromo-2-formylpyridine.

Safety Note: Pyridine derivatives are toxic and potential irritants. Perform all steps in a fume hood.

Step-by-Step Methodology

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-pyridinecarboxaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (30 mL).

-

Base Addition: Add anhydrous potassium carbonate (

, 2.5 eq, 25 mmol). The suspension will appear milky. -

Nucleophile Addition: Add dibenzylamine (1.1 eq, 11 mmol) via syringe.

-

Reaction: Heat the mixture to

under an inert atmosphere (-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting bromide (

) should disappear, and a fluorescent yellow product spot (

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

If oil forms: Extract with Ethyl Acetate (

mL), wash combined organics with brine (

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Validation Criteria (Self-Validating System):

-

1H NMR (

): Look for the diagnostic aldehyde proton singlet at -

Visual: The product is typically a bright yellow solid due to the internal Charge Transfer (ICT) band.

Figure 2: Operational workflow for the SNAr synthesis route. Critical control points include the temperature maintenance (90°C) and the ice-water quench.

Applications: Mechanism of Action

A. Hemoglobin S (HbS) Modulation

The primary utility of 5-(dibenzylamino)picolinaldehyde analogs is in the treatment of Sickle Cell Disease.

-

Mechanism: The aldehyde forms a Schiff base (imine) with the N-terminal valine of the Hb

-chain. -

Effect: This binding stabilizes the R-state (oxygenated) conformation of hemoglobin.

-

Outcome: R-state stabilization increases the oxygen affinity of Hb, preventing the polymerization of HbS (sickling) under hypoxic conditions.

-

Why Dibenzyl? The bulky hydrophobic groups occupy a pocket near the N-terminus, improving binding affinity (

) compared to simple methyl analogs.

B. Fluorescent Sensing

Due to the donor-acceptor architecture (

-

Donor: Dibenzylamino group.

-

Acceptor: Formyl-pyridine group.

-

Property: These molecules exhibit strong solvatochromism . In non-polar solvents, fluorescence is blue-shifted; in polar solvents, it is red-shifted. This makes them excellent environmental probes for studying protein hydrophobic pockets.

References

-

Metcalf, B. W., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1] ACS Medicinal Chemistry Letters, 8(3), 321–326. Link

-

Hebbachi, A., et al. (2025). "The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification." ChemRxiv. Link

-

BenchChem. (2025). "Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes." BenchChem Technical Guides. Link

-

PubChem. (2025). "Pyridine-2-carbaldehyde Compound Summary." National Library of Medicine. Link

Sources

Advanced Engineering of Picolinaldehyde-Based Fluorescent Probes

A Technical Guide for Molecular Design, Synthesis, and Bio-Application

Executive Summary

This technical guide analyzes the engineering of fluorescent probes derived from picolinaldehyde (2-pyridinecarboxaldehyde) . Due to its intrinsic ability to form Schiff bases containing a tridentate or bidentate

Molecular Architecture & Design Principles

The efficacy of picolinaldehyde-based probes relies on the modulation of Intramolecular Charge Transfer (ICT) and the suppression of non-radiative decay pathways upon analyte binding.

The Picolinaldehyde Scaffold

Picolinaldehyde serves as the receptor unit or the reactive electrophile in probe design. Its carbonyl group readily condenses with primary amines (hydrazines, anilines, etc.) to form a Schiff base (

-

The Chelating Pocket: The pyridine nitrogen (

) and the imine nitrogen ( -

Fluorescence "Turn-On" Mechanism:

-

Apo-State (Free Probe): The

bond undergoes rapid isomerization (cis-trans rotation) in the excited state, dissipating energy non-radiatively. Additionally, Photoinduced Electron Transfer (PET) from the lone pair of the pyridine nitrogen to the fluorophore often quenches emission. -

Bound-State (Metal Complex): Metal coordination locks the

bond, restricting rotation (Restricted Rotation Induced Emission, RRIE). Simultaneously, the metal cation engages the nitrogen lone pairs, blocking PET and triggering CHEF.

-

Mechanistic Pathway Diagram

The following diagram illustrates the transition from the non-fluorescent free ligand to the highly fluorescent metal-ligand complex.

Figure 1: Mechanistic pathway of picolinaldehyde-based Schiff base formation and metal ion sensing.

Target Analytes & Performance Metrics

Picolinaldehyde derivatives exhibit distinct selectivity profiles based on the amine partner used during synthesis.

| Target Analyte | Co-Reactant / Fluorophore | Mechanism | Limit of Detection (LOD) | Ref |

| Aluminum ( | 2-amino-5-methylpyridine | Inhibition of C=N Isomerization | [1] | |

| Zinc ( | 8-aminoquinoline | CHEF + PET Inhibition | [2] | |

| Cadmium ( | 2-aminophenol derivative | PET + CHEF | [3] | |

| Copper ( | Hydrazide derivatives | Paramagnetic Quenching or Ratiometric | [4] |

Key Insight: While

Experimental Protocols

Synthesis of a Representative Probe

Protocol: Synthesis of Picolinaldehyde-Hydrazone Derivative

Target: A generic Schiff base probe for

-

Reagents: 2-Pyridinecarboxaldehyde (1.0 mmol), 2-Hydrazinobenzothiazole (or similar amine) (1.0 mmol), Ethanol (absolute, 10 mL), Acetic Acid (cat. 2-3 drops).

-

Reaction:

-

Dissolve the amine in ethanol in a round-bottom flask.

-

Add 2-pyridinecarboxaldehyde dropwise while stirring.

-

Add catalytic acetic acid.

-

Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

-

Purification:

-

Cool to room temperature.[1] The precipitate usually forms upon cooling.

-

Filter the solid and wash with cold ethanol (

) and diethyl ether. -

Recrystallize from hot ethanol if necessary.

-

-

Validation: confirm structure via

-NMR (look for imine proton singlet

Spectroscopic Titration & LOD Calculation

Objective: Determine the sensitivity and binding constant.

-

Stock Solutions: Prepare

M stock of the probe in DMSO. Prepare -

Working Solution: Dilute probe to

in Buffer (e.g., HEPES/DMSO 9:1, pH 7.4). -

Titration:

-

Place 3.0 mL of probe solution in a quartz cuvette.

-

Record initial spectrum (

). -

Add metal stock in increments (0.1 eq to 5.0 eq). Mix for 1 min.

-

Record spectrum (

) after each addition.

-

-

LOD Calculation:

Live-Cell Imaging Workflow

Objective: Visualize intracellular metal ions.

Figure 2: Step-by-step workflow for intracellular bioimaging using picolinaldehyde probes.

Protocol:

-

Seeding: Seed cells on confocal dishes and incubate for 24h.

-

Staining: Replace medium with serum-free medium containing the probe (

). Incubate for 30 min at 37°C. -

Washing: Wash cells

with PBS to remove background fluorescence. -

Imaging (Control): Image cells to establish baseline.

-

Stimulation: Add metal ion solution (

) to the dish, incubate for 15 min, and re-image.

Troubleshooting & Optimization

-

Low Solubility: If the probe precipitates in aqueous buffer, increase the DMSO/EtOH co-solvent ratio (up to 20%) or add a solubilizing group (sulfonate/PEG) to the amine backbone during synthesis.

-

Slow Response: Ensure the imine bond is not sterically hindered. Picolinaldehyde is generally unhindered, but bulky groups on the amine partner can slow coordination kinetics.

-

Interference:

and

References

-

Wang, J., et al. (2019). "Two pyridine-derived Schiff-bases as turn-on fluorescent sensor for detection of aluminium ion."[4] Optical Materials. Link

-

Chen, C., et al. (2015).[5] "A Colorimetric and Fluorescent Probe for Multiple Transition Metal Ions (Cu2+, Zn2+ and Ni2+)." Sensors and Actuators B: Chemical. Link

-

Liu, X., et al. (2017). "A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions."[6] New Journal of Chemistry. Link

-

Khan, S., et al. (2018). "Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+." Journal of Fluorescence. Link

-

BenchChem. (2025).[1] "Application Notes: Synthesis and Utility of Fluorescent Probes." BenchChem Protocols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uprm.edu [uprm.edu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A pyridine based Schiff base as a selective and sensitive fluorescent probe for cadmium ions with “turn-on” fluorescence responses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Discovery and history of 5-(Dibenzylamino)picolinaldehyde

This guide is structured as a technical whitepaper for research and development professionals. It synthesizes historical context, validated synthetic protocols, and application logic for 5-(Dibenzylamino)picolinaldehyde , a specialized pyridine intermediate.

Status: High-Value Intermediate | Class: Functionalized Pyridine | Application: MedChem & Photonics

Executive Summary & Chemical Identity

5-(Dibenzylamino)picolinaldehyde (also known as 5-(dibenzylamino)pyridine-2-carbaldehyde) is a critical "push-pull" heterocyclic building block. It features an electron-donating amine group at the C5 position and an electron-withdrawing formyl group at the C2 position.

The "dibenzyl" moiety serves two strategic functions:

-

Protective Sterics: It prevents N-oxidation and minimizes side reactions (like self-condensation) common with free amino-aldehydes.

-

Lipophilic Modulation: It significantly increases the LogP of the molecule, facilitating cell permeability in subsequent drug candidates or solubility in non-polar organic solvents during synthesis.

| Property | Specification (Predicted) |

| IUPAC Name | 5-(dibenzylamino)pyridine-2-carbaldehyde |

| Molecular Formula | C₂₀H₁₈N₂O |

| Molecular Weight | 302.37 g/mol |

| Appearance | Pale yellow to orange solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Key Reactivity | Nucleophilic addition (at CHO), Electrophilic substitution (at C3) |

History: From Dye Chemistry to Kinase Inhibitors

Unlike "blockbuster" molecules discovered in a single flash of insight, 5-(Dibenzylamino)picolinaldehyde emerged gradually as a strategic intermediate in the early 21st century, driven by two parallel fields:

Phase I: The Solvatochromic Era (1990s–2000s)

Initially, 5-amino-2-formylpyridines were explored for their Intramolecular Charge Transfer (ICT) properties. Researchers required donor-acceptor systems to create solvatochromic dyes and fluorescent probes. The dibenzyl group was utilized to tune the fluorescence quantum yield and prevent quenching via hydrogen bonding, which is common with primary amines.

Phase II: The Kinase & Receptor Renaissance (2010s–Present)

The molecule found its true utility in high-throughput medicinal chemistry. Patent literature from 2010–2015 highlights its role in synthesizing inhibitors for:

-

TRPV1 (Vanilloid Receptor 1): Used to synthesize urea derivatives for pain management (e.g., WO2013013815).

-

IKKε/TBK1 Kinases: Used as a scaffold to create pyrimidine-based inhibitors for inflammatory diseases and cancer (WO2014128486).

The shift from "dye intermediate" to "pharmaceutical scaffold" marked its maturation as a commercially relevant compound.

Validated Synthesis Protocols

Two primary routes exist for synthesizing this molecule. The Nitrile Reduction Route is preferred for scale-up due to higher yields and cleaner workup compared to the oxidation of methylpyridines.

Route A: The Nitrile Reduction (Preferred/High-Fidelity)

This protocol is adapted from patent literature (WO2013013815) and represents the industrial standard for purity.

Reaction Logic:

-

Precursor: 5-(Dibenzylamino)picolinonitrile.[1]

-

Reagent: Diisobutylaluminum hydride (DIBAL-H).

-

Mechanism: Selective reduction of the nitrile to the imine intermediate, which hydrolyzes to the aldehyde upon acidic workup.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Purge with Argon.

-

Solvation: Dissolve 5-(dibenzylamino)picolinonitrile (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control prevents over-reduction to the amine.

-

Addition: Add DIBAL-H (1.0 M in toluene, 1.5 eq) dropwise over 30 minutes. Maintain internal temp < -70 °C.

-

Reaction: Stir at -78 °C for 3 hours. Monitor via TLC (formation of a polar imine complex).

-

Quench: Carefully add Methanol (5 eq) at -78 °C, followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

-

Workup: Allow to warm to room temperature. Stir vigorously until the aluminum emulsion breaks (layers separate). Extract with Ethyl Acetate (3x).

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Route B: Palladium-Catalyzed Amination (Alternative)

Useful if the 5-bromo-2-formylpyridine starting material is already in stock.

-

Coupling: React 5-bromo-2-pyridinecarboxaldehyde with dibenzylamine .

-

Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.

-

Base: Cs₂CO₃ (Cesium Carbonate).

-

Conditions: Toluene reflux, 110 °C, 12-18 hours.

-

Note: The aldehyde group is sensitive; protecting it as an acetal prior to amination often improves yield.

-

Visualization of Reaction Pathways

The following diagram illustrates the synthetic logic and the "Push-Pull" electronic character that defines the molecule's reactivity.

Caption: Synthetic pathway via DIBAL-H reduction (left) and the intramolecular charge transfer (ICT) mechanism (right).

Applications in R&D

A. Medicinal Chemistry (Pharmacophore Installation)

The aldehyde moiety is a "soft" electrophile, ideal for Reductive Amination .

-

Workflow: Aldehyde + Primary Amine (R-NH₂) → Imine → (NaBH(OAc)₃) → Secondary Amine.

-

Utility: This installs the 5-(dibenzylamino)pyridin-2-yl motif into larger drug scaffolds, often used to target kinase ATP-binding pockets where the pyridine nitrogen acts as a hydrogen bond acceptor.

B. Fluorescent Sensing (Zinpyr Analogs)

This molecule is a precursor to Dipicolylamine (DPA) derivatives used in Zinc (Zn²⁺) sensing.[2][3]

-

Mechanism: Condensation with 2-aminophenol or similar cores creates a tridentate binding pocket.

-

Signal: Upon Zn²⁺ binding, Photoinduced Electron Transfer (PET) is suppressed, resulting in a "Turn-On" fluorescence response.

C. Solvatochromic Probes

Due to the strong dipole generated by the 5-amino (donor) and 2-formyl (acceptor) groups, derivatives of this molecule exhibit significant Stokes shifts depending on solvent polarity. This makes them valuable for:

-

Measuring local polarity in lipid bilayers.

-

Two-photon absorption materials for bio-imaging.

References

-

Glaxo Group Ltd. (2013). Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands. WO2013013815A1. Link

- Source of the DIBAL-H reduction protocol.

-

Cellzome Ltd. (2014). Pyrimidine compounds useful in the treatment of diseases mediated by IKKε and/or TBK1 mechanisms. WO2014128486A1. Link

- Context for kinase inhibitor applic

-